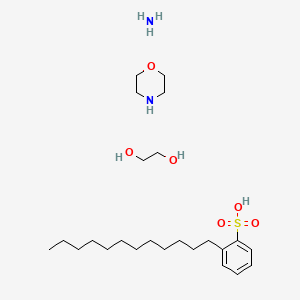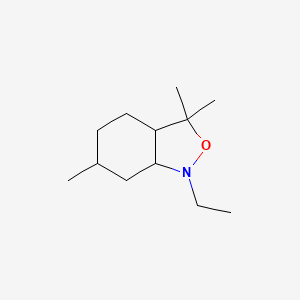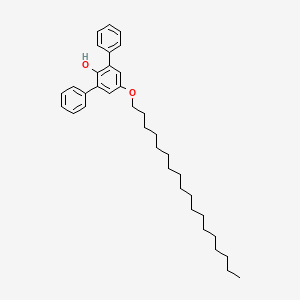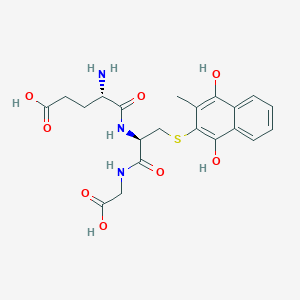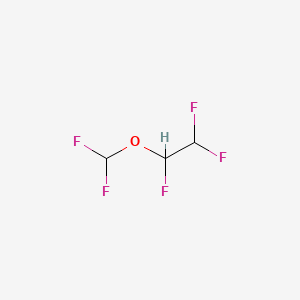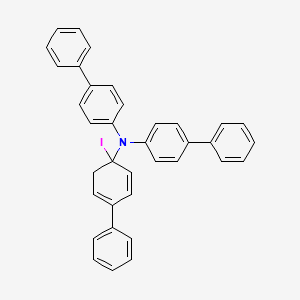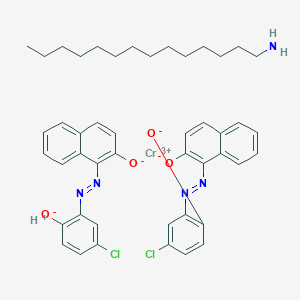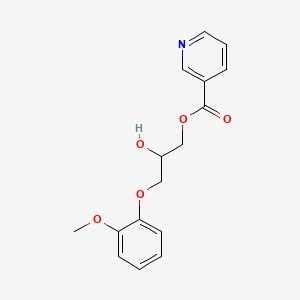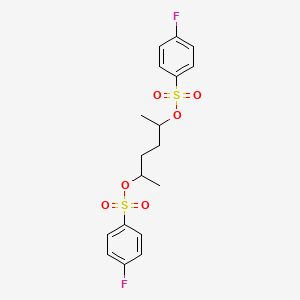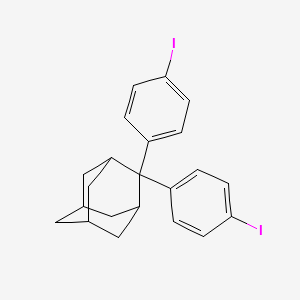
2,2-Bis(4-iodophenyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(4-iodophenyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound features two 4-iodophenyl groups attached to the adamantane core, making it a valuable molecule in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-iodophenyl)adamantane typically involves the coupling of 1,3-diphenyladamantane with iodine. One common method is the copper(I)-catalyzed reaction of benzimidazole with 1,3-bis(4-iodophenyl)adamantane, yielding the desired product in 51% yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of palladium-catalyzed coupling reactions is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(4-iodophenyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are often used for substitution reactions.
Oxidation: Iodine and other oxidants can be used for oxidative dehydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of iodine with benzimidazole yields a bidentate ligand .
Aplicaciones Científicas De Investigación
2,2-Bis(4-iodophenyl)adamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and coordination polymers.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Medicine: Explored for its potential antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(4-iodophenyl)adamantane involves its ability to form stable complexes with various molecular targets. The iodine atoms play a crucial role in facilitating these interactions, making the compound effective in various catalytic and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyladamantane: Similar structure but lacks the iodine atoms, making it less reactive in certain chemical reactions.
1,3,5,7-Tetrakis(4-iodophenyl)adamantane: Contains more iodine atoms, leading to different reactivity and applications.
Uniqueness
2,2-Bis(4-iodophenyl)adamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C22H22I2 |
|---|---|
Peso molecular |
540.2 g/mol |
Nombre IUPAC |
2,2-bis(4-iodophenyl)adamantane |
InChI |
InChI=1S/C22H22I2/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14/h1-8,14-15,18-19H,9-13H2 |
Clave InChI |
XQCWLKDHJVKLGS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)I)C5=CC=C(C=C5)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


